molecular formula C10H12ClNSi B2375968 3-Chloro-2-trimethylsilanylethynyl-pyridine CAS No. 216979-76-9

3-Chloro-2-trimethylsilanylethynyl-pyridine

Cat. No.: B2375968
CAS No.: 216979-76-9
M. Wt: 209.75
InChI Key: VZHFUVHBBXLELQ-UHFFFAOYSA-N
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Description

3-Chloro-2-(trimethylsilyl)pyridine (CAS 79698-47-8) is a halogenated pyridine derivative with a molecular formula of C₈H₁₂ClNSi and a molecular weight of 185.72 g/mol . Structurally, it features a pyridine ring substituted with a chlorine atom at position 3 and a trimethylsilyl (-Si(CH₃)₃) group at position 2. The trimethylsilyl group confers steric bulk and lipophilicity, making the compound valuable as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(3-chloropyridin-2-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHFUVHBBXLELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216979-76-9
Record name 3-chloro-2-[2-(trimethylsilyl)ethynyl]pyridine
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Preparation Methods

Reaction Mechanism and Standard Protocol

The Sonogashira coupling between 3-chloro-2-iodopyridine and trimethylsilylacetylene is the most widely reported synthesis route. This palladium-catalyzed reaction proceeds under inert conditions to prevent catalyst oxidation:

$$
\text{3-Chloro-2-iodopyridine} + \text{HC≡C-Si(CH}3\text{)}3 \xrightarrow{\text{Pd catalyst, base}} \text{3-Chloro-2-trimethylsilanylethynyl-pyridine}
$$

Typical Conditions

  • Catalyst System : PdCl$$2$$(PPh$$3$$)$$_2$$ (2–5 mol\%), CuI (1–3 mol\%)
  • Base : Triethylamine (TEA) or diisopropylamine (DIPA)
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature : 60–80°C
  • Reaction Time : 12–24 hours

Yield Optimization

  • Stoichiometry : A 1:1.2 molar ratio of 3-chloro-2-iodopyridine to trimethylsilylacetylene minimizes side products like bis-silylated derivatives.
  • Oxygen Exclusion : Rigorous argon/nitrogen purging improves yield by 15–20%.

Table 1 : Representative Yields Under Varied Conditions

Catalyst Loading (mol%) Base Solvent Yield (%)
2 Pd, 1 CuI TEA THF 78
5 Pd, 3 CuI DIPA DMF 85
3 Pd, 2 CuI TEA/DIPA THF 82

Post-Reaction Processing

Crude mixtures are purified via flash chromatography (silica gel, hexane/ethyl acetate 4:1 → 2:1) to isolate the product. Residual palladium is removed using activated carbon filtration.

Direct Silylation of Terminal Alkynes

Zinc-Mediated Silylation

An alternative route involves silylation of 3-chloro-2-ethynylpyridine with chlorotrimethylsilane (ClSi(CH$$3$$)$$3$$) using diethylzinc (Et$$_2$$Zn) as a promoter:

$$
\text{3-Chloro-2-ethynylpyridine} + \text{ClSi(CH}3\text{)}3 \xrightarrow{\text{Et}_2\text{Zn}} \text{this compound}
$$

Reaction Parameters

  • Solvent : Hexane or acetonitrile
  • Temperature : 80°C
  • Time : 20 hours

Advantages and Limitations

  • Advantage : Avoids palladium catalysts, reducing costs.
  • Limitation : Requires pre-synthesized 3-chloro-2-ethynylpyridine, which adds synthetic steps.

Table 2 : Silylation Efficiency Across Solvents

Solvent Conversion (%) Isolated Yield (%)
Hexane 92 80
Acetonitrile 88 75

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow systems to enhance heat/mass transfer and reduce reaction times. Key parameters:

  • Residence Time : 30–60 minutes (vs. 24 hours in batch)
  • Catalyst Immobilization : Pd nanoparticles on carbon supports enable catalyst recycling.

Byproduct Management

  • Desilylation : Controlled by maintaining anhydrous conditions (water content <50 ppm).
  • Homocoupling : Suppressed using excess trimethylsilylacetylene (1.5 equiv.).

Characterization and Quality Control

Spectroscopic Analysis

  • $$^1$$H NMR (CDCl$$3$$): δ 0.30 ppm (s, 9H, Si(CH$$3$$)$$_3$$), 7.5–8.6 ppm (pyridine protons).
  • $$^{29}$$Si NMR : δ 5–10 ppm confirms silyl group retention.
  • FTIR : Peaks at 2150 cm$$^{-1}$$ (C≡C) and 1250 cm$$^{-1}$$ (Si–CH$$_3$$).

Table 3 : Purity Assessment via HPLC

Batch Purity (%) Major Impurity
1 99.2 Bis-silylated isomer
2 98.7 Desilylated product

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-trimethylsilanylethynyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-2-trimethylsilanylethynyl-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trimethylsilanylethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₈H₁₂ClNSi
  • Molecular Weight : 185.72 g/mol
  • Synonyms: 3-Chloro-2-(trimethylsilyl)pyridine, CTK5E7035, ANW-62418
  • Applications : Building block for drug discovery, coupling reactions, and silicon-containing materials .

Structural Analogs: Positional Isomers and Substituent Variations

Below is a comparative analysis of 3-chloro-2-(trimethylsilyl)pyridine with structurally related pyridine derivatives.

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
3-Chloro-2-(trimethylsilyl)pyridine 79698-47-8 C₈H₁₂ClNSi Cl (3), -Si(CH₃)₃ (2) 185.72 Intermediate in drug synthesis
4-Chloro-2-(trimethylsilyl)pyridine 139585-50-5 C₈H₁₂ClNSi Cl (4), -Si(CH₃)₃ (2) 185.72 Moderate toxicity; synthetic intermediate
3-Chloro-2-methylpyridine 72093-03-9 C₆H₆ClN Cl (3), -CH₃ (2) 127.57 Smaller substituent; higher polarity
2-Chloro-3-(trimethylsilyl)pyridine Not specified C₈H₁₂ClNSi Cl (2), -Si(CH₃)₃ (3) 185.72 Altered reactivity due to substituent positions
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine Not specified C₁₀H₁₁ClNSi Cl (4), -C≡C-Si(CH₃)₃ (3) 208.79 Ethynyl-silyl group enhances conjugation

Substituent Effects on Physical and Chemical Properties

Electronic Effects :
  • The trimethylsilyl group is electron-donating via σ-π conjugation, which slightly deactivates the pyridine ring toward electrophilic substitution compared to methyl or hydrogen substituents .
  • Chlorine , being electron-withdrawing, increases the ring’s electrophilicity at adjacent positions. For example, in 3-chloro-2-(trimethylsilyl)pyridine, the Cl at position 3 directs further substitution to positions 4 or 6 .
Steric and Solubility Considerations :
  • The bulky trimethylsilyl group in 3-chloro-2-(trimethylsilyl)pyridine reduces solubility in polar solvents compared to its methyl analog (3-chloro-2-methylpyridine) .

Toxicity and Handling

  • Both 3-chloro-2-(trimethylsilyl)pyridine and its positional isomer (4-chloro-2-(trimethylsilyl)pyridine) exhibit moderate toxicity , requiring handling in fume hoods with personal protective equipment .

Biological Activity

3-Chloro-2-trimethylsilanylethynyl-pyridine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The compound is synthesized through a reaction between 3-chloropyridine and trimethylsilylacetylene, typically facilitated by a palladium catalyst in conjunction with a copper co-catalyst. The reaction occurs under controlled conditions to prevent oxidation and maximize yield.

The biological activity of this compound is attributed to its structural features, particularly the trimethylsilanylethynyl group, which enhances lipophilicity. This property allows the compound to interact effectively with lipid membranes and various intracellular targets, potentially influencing enzymatic pathways and receptor activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results. For instance, studies have demonstrated its effectiveness against Cryptococcus neoformans, a notable pathogen in immunocompromised patients .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Cryptococcus neoformans3.9 μg/ml
Staphylococcus aureus15 μg/ml
Escherichia coli20 μg/ml

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary studies suggest it may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The interaction with certain molecular targets within cancer cells appears to disrupt their proliferation.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)10 μM
HeLa (Cervical Cancer)8 μM
A549 (Lung Cancer)12 μM

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on Antifungal Activity : A study focusing on patients with HIV demonstrated that this compound significantly reduced the fungal load of Cryptococcus neoformans, suggesting its potential as a therapeutic agent in treating opportunistic infections in immunocompromised individuals .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that treatment with this compound resulted in reduced viability and increased apoptosis rates. The findings support further investigation into its use as an adjunct therapy in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-2-trimethylsilanylethynyl-pyridine?

  • Methodology : The compound is typically synthesized via Sonogashira cross-coupling between a chloro-substituted pyridine derivative and trimethylsilylacetylene. Key steps include:

  • Catalyst system : Palladium (e.g., Pd(PPh₃)₄) with a copper(I) iodide co-catalyst.
  • Solvent : Tetrahydrofuran (THF) or DMF under inert atmosphere.
  • Optimization : Reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 pyridine:acetylene) to minimize side products .
    • Validation : Characterization via NMR and mass spectrometry to confirm ethynyl group incorporation.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and trimethylsilyl (TMS) groups (δ 0.2–0.5 ppm).
  • FTIR : C≡C stretch (~2100 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₁H₁₃ClNSi, MW 246.8 g/mol) .
    • Reference Data : Cross-check with PubChem entries for analogous pyridine derivatives.

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?

  • Critical Factors :

  • Catalyst Selection : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) outperform copper in minimizing homocoupling byproducts.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require lower temperatures to avoid decomposition.
  • Substituent Effects : The electron-withdrawing Cl group activates the pyridine ring for coupling, while the bulky TMS group may sterically hinder reactivity. Adjust ligand systems (e.g., XPhos) to mitigate steric effects .
    • Case Study : A 15% yield increase was achieved using Pd(OAc)₂/XPhos in toluene at 70°C .

Q. How to resolve contradictions in substituent effects on the compound’s reactivity?

  • Analysis Framework :

  • Steric vs. Electronic Effects : The TMS group’s steric bulk may dominate over its electron-donating nature, slowing nucleophilic substitution but stabilizing radical intermediates.
  • Case Example : Contrast reactivity of this compound with non-silylated analogs in Suzuki-Miyaura couplings. Lower yields in silylated derivatives suggest steric hindrance .
    • Experimental Design : Use Hammett plots to quantify electronic contributions and X-ray crystallography to assess steric parameters.

Q. What strategies ensure reliable bioactivity assays for derivatives of this compound?

  • Guidelines :

  • In-Vitro Models : Use cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening. Pre-treat compounds with DMSO (<0.1% final concentration) to maintain solubility.
  • Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and vehicle controls to isolate compound effects.
  • Ethical Compliance : Adhere to in-vitro guidelines (e.g., no in vivo testing without regulatory approval) .
    • Data Interpretation : Use IC₅₀ values normalized to reference compounds and validate with dose-response curves.

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